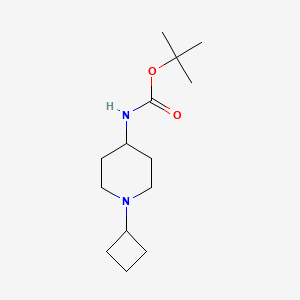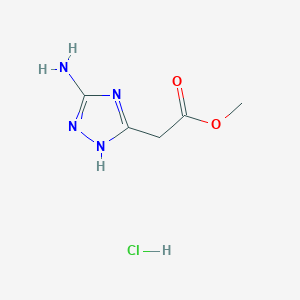
甲基(3-氨基-1H-1,2,4-三唑-5-基)乙酸盐酸盐
描述
“Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in various fields, especially in medicine . The 1,2,4-triazole ring is a basic nucleus of different heterocyclic compounds with various biological applications .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of “methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride” is characterized by the presence of a 1,2,4-triazole ring . The 1,2,4-triazole ring is a basic nucleus of different heterocyclic compounds .Chemical Reactions Analysis
1,2,4-Triazole derivatives have been shown to exhibit various chemical reactions . For example, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine via reacting with 3-chloropentane-2,4-dione through the intermediate .科学研究应用
- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .
- Application : This research highlights the latest strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole .
- Method : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- Results : 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
- Application : 3-Amino-1,2,4-triazole is used as an inhibitor of mitochondrial and chloroplast function .
- Method : The compound is applied to the biological system to inhibit certain functions .
- Results : The application of 3-Amino-1,2,4-triazole results in the inhibition of mitochondrial and chloroplast function .
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Synthesis of 1,2,4-triazole-containing scaffolds
Inhibition of mitochondrial and chloroplast function
- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .
- Application : This research highlights the synthesis and pharmacological potentials of triazoles .
- Method : Various synthetic methods provide access to a wide range of triazole via multistep synthetic routes .
- Results : Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
- Application : 3-Amino-1,2,4-triazole is used as an inhibitor of mitochondrial and chloroplast function .
- Method : The compound is applied to the biological system to inhibit certain functions .
- Results : The application of 3-Amino-1,2,4-triazole results in the inhibition of mitochondrial and chloroplast function .
Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Synthesis and Pharmacological Potentials of Triazoles
Inhibition of Mitochondrial and Chloroplast Function
- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .
- Application : This research highlights the synthesis and pharmacological potentials of triazoles .
- Method : Various synthetic methods provide access to a wide range of triazole via multistep synthetic routes .
- Results : Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
- Application : 3-Amino-1,2,4-triazole is used as an inhibitor of mitochondrial and chloroplast function .
- Method : The compound is applied to the biological system to inhibit certain functions .
- Results : The application of 3-Amino-1,2,4-triazole results in the inhibition of mitochondrial and chloroplast function .
- Application : This research focuses on the synthesis of 1,2,3-triazoles .
- Method : Various synthetic methods provide access to a wide range of 1,2,3-triazole via multistep synthetic routes .
- Results : 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Synthesis and Pharmacological Potentials of Triazoles
Inhibition of Mitochondrial and Chloroplast Function
Synthesis of 1,2,3-Triazoles
属性
IUPAC Name |
methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c1-11-4(10)2-3-7-5(6)9-8-3;/h2H2,1H3,(H3,6,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMZIQANWPKELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



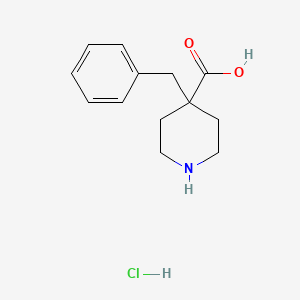
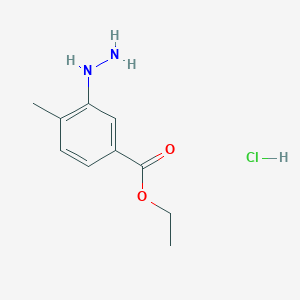

![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)

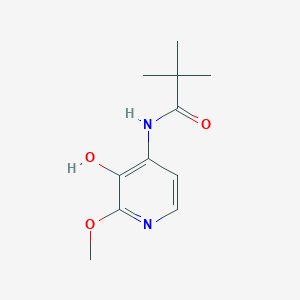


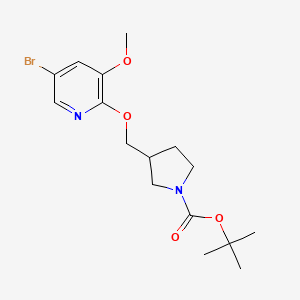
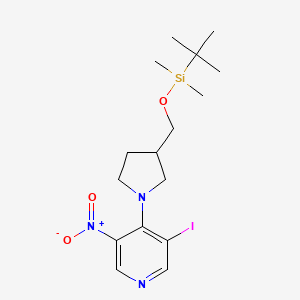
![6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1439753.png)
![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1439754.png)
